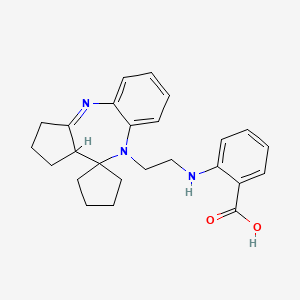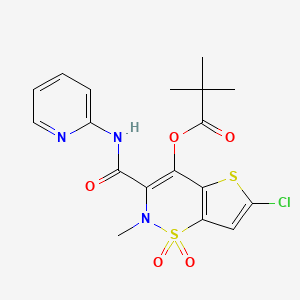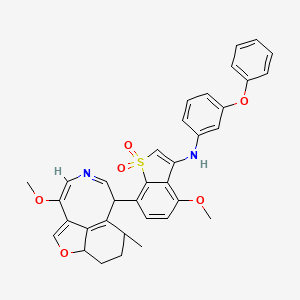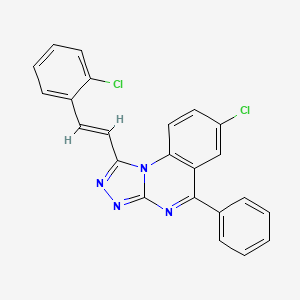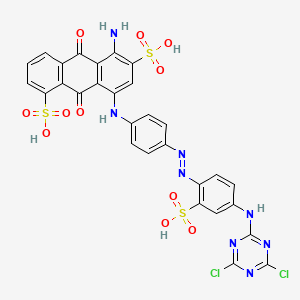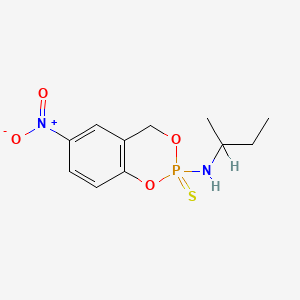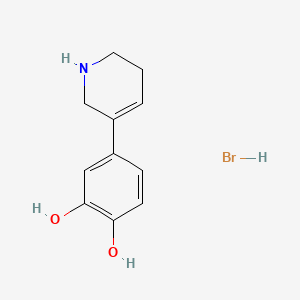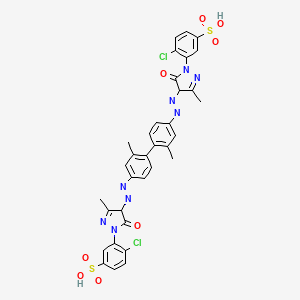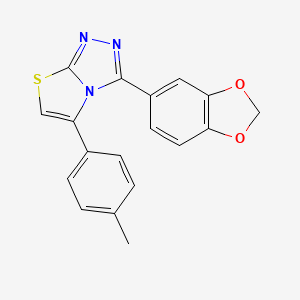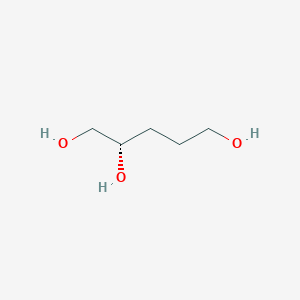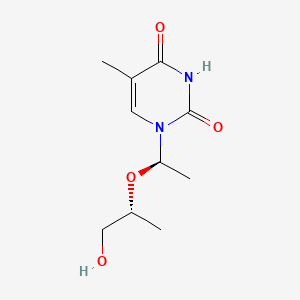
3'-Dideoxy-2',3'-secothymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Dideoxy-2’,3’-secothymidine is a synthetic nucleoside analog that has garnered significant interest in the field of medicinal chemistry. This compound is structurally related to thymidine, a naturally occurring nucleoside, but lacks the 3’-hydroxyl group, which is replaced by a hydrogen atom. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Dideoxy-2’,3’-secothymidine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor. The ribonucleoside is first converted into a 2’,3’-bisxanthate derivative, which is then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators . This method is environmentally friendly and cost-effective, replacing hazardous reagents like Bu3SnH and AIBN.
Industrial Production Methods
Industrial production of 3’-Dideoxy-2’,3’-secothymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of enzymes, such as adenosine deaminase, can also be employed to transform intermediate compounds into the desired product with excellent yield .
化学反应分析
Types of Reactions
3’-Dideoxy-2’,3’-secothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
科学研究应用
3’-Dideoxy-2’,3’-secothymidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential antiviral properties and is being investigated for its efficacy against various viral infections, including HIV.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of 3’-Dideoxy-2’,3’-secothymidine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the 3’-hydroxyl group, the compound prevents the addition of subsequent nucleotides, thereby inhibiting DNA and RNA synthesis. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent .
相似化合物的比较
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used as an antiviral agent.
Didanosine (ddI): Similar in structure and function, used in the treatment of HIV.
Stavudine (d4T): Another thymidine analog with antiviral properties.
Uniqueness
3’-Dideoxy-2’,3’-secothymidine is unique due to its specific structural modifications, which confer distinct properties compared to other nucleoside analogs. Its ability to act as a chain terminator without the 3’-hydroxyl group makes it particularly effective in inhibiting viral replication .
属性
CAS 编号 |
130515-70-7 |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
1-[(1R)-1-[(2R)-1-hydroxypropan-2-yl]oxyethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O4/c1-6-4-12(10(15)11-9(6)14)8(3)16-7(2)5-13/h4,7-8,13H,5H2,1-3H3,(H,11,14,15)/t7-,8-/m1/s1 |
InChI 键 |
AWTAFQQSTHFDMU-HTQZYQBOSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@@H](C)O[C@H](C)CO |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C(C)OC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


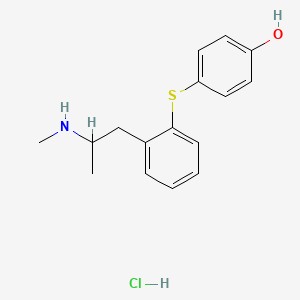
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
